molecular formula C10H14N2O3 B11892819 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No.: B11892819
M. Wt: 210.23 g/mol
InChI Key: WAIKRHIBSZXIJL-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-1-azaspiro[45]dec-2-ene-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. For example, a high-yield synthesis of a related compound, spirotetramat, involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as spirotetramat and related derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities .

Uniqueness

2-Amino-4-oxo-1-azaspiro[45]dec-2-ene-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both amino and carboxylic acid functional groups

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-amino-4-hydroxy-1-azaspiro[4.5]deca-1,3-diene-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c11-8-6(9(14)15)7(13)10(12-8)4-2-1-3-5-10/h13H,1-5H2,(H2,11,12)(H,14,15)

InChI Key

WAIKRHIBSZXIJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=C(C(=N2)N)C(=O)O)O

Origin of Product

United States

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